N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide is a complex organic compound that belongs to the class of sulfonamides and thiadiazoles. This compound is characterized by the presence of a phenylsulfonamido group attached to a thiadiazole ring, which is further connected to a butyramide moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenylsulfonamido Group: The phenylsulfonamido group is introduced by reacting the thiadiazole intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Butyramide Moiety: The final step involves the reaction of the phenylsulfonamido-thiadiazole intermediate with butyric anhydride or butyryl chloride to form the desired compound.
Industrial Production Methods
Industrial production of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Pharmacology: Research focuses on its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Biology: The compound is used in studies related to cell signaling and metabolic pathways.
Industry: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets such as enzymes and receptors. The phenylsulfonamido group is known to inhibit enzyme activity by binding to the active site, while the thiadiazole ring can interact with receptor sites, modulating their activity. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide can be compared with other sulfonamide and thiadiazole derivatives:
N-(Phenylsulfonamido)benzenesulfonamide: Similar in structure but lacks the thiadiazole ring, making it less effective in certain applications.
N-(Phenylsulfonamido)thiadiazole: Lacks the butyramide moiety, which may affect its solubility and bioavailability.
N-(Phenylsulfonamido)butyramide: Lacks the thiadiazole ring, reducing its potential for receptor interactions.
The uniqueness of N-(5-(Phenylsulfonamido)-1,3,4-thiadiazol-2-yl)butyramide lies in its combined structural features, which enhance its biological activity and make it a versatile compound for various applications.
Properties
CAS No. |
89782-65-0 |
---|---|
Molecular Formula |
C12H14N4O3S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C12H14N4O3S2/c1-2-6-10(17)13-11-14-15-12(20-11)16-21(18,19)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16)(H,13,14,17) |
InChI Key |
WQSSFFGIUVJKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.